![molecular formula C15H16N2O3 B12593502 1,3,3-Trimethyl-5'-nitro-1,3-dihydrospiro[indole-2,2'-pyran] CAS No. 874470-78-7](/img/structure/B12593502.png)
1,3,3-Trimethyl-5'-nitro-1,3-dihydrospiro[indole-2,2'-pyran]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Trimethyl-5’-nitro-1,3-dihydrospiro[indole-2,2’-pyran] is a photochromic biocompatible spiropyran molecule. It is known for its ability to switch between two forms: a colorless leuco spiropyran form and a colored trans-merocyanine form. This compound exhibits absorption peaks in the ultraviolet and visible regions, making it useful in various optical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-5’-nitro-1,3-dihydrospiro[indole-2,2’-pyran] typically involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives. The reaction conditions often include the use of solvents like ethanol and the application of UV irradiation to induce the photochromic behavior .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade solvents and reagents. The key is to maintain the purity and yield of the product through controlled reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3-Trimethyl-5’-nitro-1,3-dihydrospiro[indole-2,2’-pyran] undergoes various chemical reactions, including:
Photoisomerization: Conversion between spiropyran and merocyanine forms upon exposure to UV light.
Thermal Reset: Reversion from merocyanine to spiropyran form through thermal annealing.
Common Reagents and Conditions
UV Light: Used for inducing photoisomerization.
Thermal Annealing: Applied for resetting the compound to its original form.
Solvents: Ethanol and other organic solvents are commonly used.
Major Products Formed
The major products formed from these reactions are the spiropyran and merocyanine forms of the compound. These forms exhibit different optical properties and can be utilized in various applications .
Wissenschaftliche Forschungsanwendungen
1,3,3-Trimethyl-5’-nitro-1,3-dihydrospiro[indole-2,2’-pyran] has several scientific research applications, including:
Optical Data Storage: Its photo-responsive behavior makes it suitable for optical data storage applications.
Smart Windows: The compound can be used to develop smart windows that change transparency based on light exposure.
Adhesion Enhancement: It enhances the adhesion properties of polystyrene on glass substrates.
Liquid Crystal Devices: Used to develop colored scattering devices that are dual responsive.
Wirkmechanismus
The mechanism of action of 1,3,3-Trimethyl-5’-nitro-1,3-dihydrospiro[indole-2,2’-pyran] involves photoisomerization. Upon exposure to UV light, the spiropyran form converts to the merocyanine form, which has different optical properties. This conversion is reversible, and the compound can revert to its original form through thermal annealing. The molecular targets and pathways involved include the interaction with light and thermal energy to induce structural changes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,3-Trimethyl-6-nitrospiro[chromene-2,2’-indole]: Another photochromic spiropyran with similar properties.
1,3,3-Trimethyl-2-methyleneindoline: Used in the synthesis of various photochromic compounds.
Uniqueness
1,3,3-Trimethyl-5’-nitro-1,3-dihydrospiro[indole-2,2’-pyran] is unique due to its higher quantum yield compared to other spiropyran molecules. It also dissolves in a variety of solvents, making it versatile for different applications .
Eigenschaften
CAS-Nummer |
874470-78-7 |
|---|---|
Molekularformel |
C15H16N2O3 |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
1,3,3-trimethyl-5'-nitrospiro[indole-2,2'-pyran] |
InChI |
InChI=1S/C15H16N2O3/c1-14(2)12-6-4-5-7-13(12)16(3)15(14)9-8-11(10-20-15)17(18)19/h4-10H,1-3H3 |
InChI-Schlüssel |
FTUPZNIRRCOOSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C13C=CC(=CO3)[N+](=O)[O-])C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


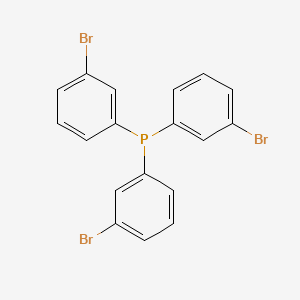
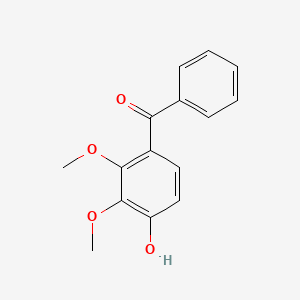
![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)
![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)
![7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12593445.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12593446.png)
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12593461.png)


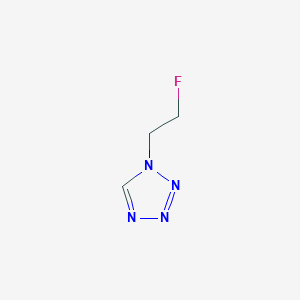
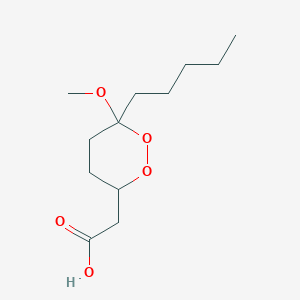
![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate](/img/structure/B12593473.png)
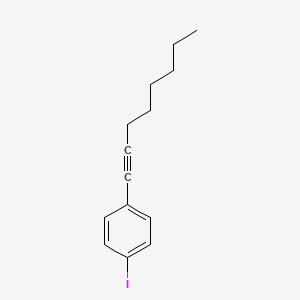
![1-Propanesulfonic acid, 3-[[4'-(decyloxy)[1,1'-biphenyl]-4-yl]oxy]-](/img/structure/B12593485.png)
